

An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S*-(2-methylphenyl) ethanethioate

Cat. No.: B1605889

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **S-(2-methylphenyl) ethanethioate**. Due to a lack of extensive direct experimental data for this specific ortho-isomer in publicly available literature, this guide leverages data from its structural analogs, S-(4-methylphenyl) ethanethioate and S-phenyl ethanethioate, to provide a comparative analysis and predicted characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

S-(2-methylphenyl) ethanethioate, also known as S-(o-tolyl) ethanethioate, is an organic compound featuring a thioester functional group. The structure consists of an ethanethioate group attached to a benzene ring at the ortho position with a methyl substituent.

Molecular Identifiers:

Identifier	Value
IUPAC Name	S-(2-methylphenyl) ethanethioate
Molecular Formula	C ₉ H ₁₀ OS
Molecular Weight	166.24 g/mol
Canonical SMILES	<chem>CC1=CC=CC=C1SC(=O)C</chem>
InChI Key	Predicted: VEXZGXHMOKWGEV-UHFFFAOYSA-N

Comparative Physicochemical Properties

To estimate the physicochemical properties of **S-(2-methylphenyl) ethanethioate**, data for the para-isomer, S-(4-methylphenyl) ethanethioate, and the parent compound, S-phenyl ethanethioate, are presented below.

Property	S-(4-methylphenyl) ethanethioate	S-phenyl ethanethioate	Predicted S-(2-methylphenyl) ethanethioate
CAS Number	10436-83-6[1]	934-87-2[2]	Not available
Boiling Point	559.63 K (Joback Method)[3]	99-100 °C / 6 mmHg[2]	Similar to analogs
Density	Not available	1.124 g/mL at 25 °C[2]	Similar to analogs
Refractive Index	Not available	n _{20/D} 1.57[2]	Similar to analogs

Spectroscopic Data Analysis

Direct experimental spectroscopic data for **S-(2-methylphenyl) ethanethioate** is not readily available. However, an analysis of related compounds allows for the prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ^1H and ^{13}C NMR chemical shifts for **S-(2-methylphenyl) ethanethioate** can be inferred from the spectra of its analogs.

^1H NMR:

- Aromatic Protons: The four protons on the benzene ring are expected to appear as multiplets in the range of 7.0-7.5 ppm. The ortho-substitution will lead to a complex splitting pattern.
- Methyl Protons (Aryl): A singlet corresponding to the methyl group on the benzene ring is expected around 2.3-2.5 ppm.
- Acetyl Protons: A singlet for the three protons of the acetyl group should appear in the upfield region, likely around 2.3-2.4 ppm.

^{13}C NMR:

- Carbonyl Carbon: The thioester carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm.
- Aromatic Carbons: The carbons of the benzene ring will appear in the 125-145 ppm region. The carbon bearing the sulfur atom (C-S) and the carbon with the methyl group will have distinct shifts.
- Methyl Carbon (Aryl): The methyl carbon on the ring is predicted to be in the 20-22 ppm range.
- Acetyl Carbon: The methyl carbon of the acetyl group is expected around 30 ppm.

For comparison, the spectral data for S-(o-tolyl) benzothioate, a structurally similar compound, shows aromatic protons in the range of 7.24-8.06 ppm and a methyl singlet at 2.41 ppm.^[4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **S-(2-methylphenyl) ethanethioate** is expected to show a molecular ion peak (M^+) at $m/z = 166$. The fragmentation pattern would likely involve the loss of the acetyl group (CH_3CO) to give a fragment at $m/z = 123$, corresponding to the 2-methylthiophenol radical cation. Another prominent peak would be expected at $m/z = 43$, corresponding to the acetyl cation (CH_3CO^+).

Experimental Protocols: Synthesis of S-(2-methylphenyl) ethanethioate

A specific, validated experimental protocol for the synthesis of **S-(2-methylphenyl) ethanethioate** is not widely published. However, a general and reliable method for the synthesis of S-aryl ethanethioates involves the acylation of the corresponding thiophenol.

Proposed Synthesis Workflow

The diagram below illustrates a proposed workflow for the synthesis of **S-(2-methylphenyl) ethanethioate** from 2-methylthiophenol and an acetylating agent.



[Click to download full resolution via product page](#)

Proposed synthesis workflow for **S-(2-methylphenyl) ethanethioate**.

Detailed Methodology

Materials:

- 2-Methylthiophenol (o-thiocresol)
- Acetyl chloride or Acetic anhydride
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Silica gel for column chromatography
- Hexane and Ethyl acetate (as eluents)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the acetylating agent, either acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents), dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude **S-(2-methylphenyl) ethanethioate** can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the final product.

Conclusion

While direct experimental data for **S-(2-methylphenyl) ethanethioate** remains scarce, this guide provides a solid foundation for its study by leveraging data from closely related analogs. The provided synthesis protocol, based on well-established chemical principles for thioester

formation, offers a reliable starting point for its preparation in a laboratory setting. Further experimental investigation is warranted to fully characterize the physicochemical and spectroscopic properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. S-(4-Methylphenyl) ethanethioate | C₉H₁₀OS | CID 82629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-Phenyl thioacetate 98 934-87-2 [sigmaaldrich.com]
- 3. chemeo.com [chemeo.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605889#s-2-methylphenyl-ethanethioate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com